

Altered Jasmonate Precursor Levels in Mutant Plants: A Comparative Analysis

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Compound of Interest

Compound Name: *trans*-2-Enoyl-OPC8-CoA

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A detailed examination of the impact of genetic mutations on the jasmonic acid biosynthesis pathway, focusing on the precursor OPC-8, which is directly upstream of **trans-2-Enoyl-OPC8-CoA**.

This guide provides a comparative analysis of the levels of key intermediates in the jasmonic acid (JA) biosynthesis pathway between wild-type plants and those with a specific genetic mutation. Direct quantitative data for **trans-2-Enoyl-OPC8-CoA** is not readily available in the current body of research. Therefore, this comparison focuses on its immediate precursor, 3-oxo-2(2'-[Z]-pentenyl)cyclopentane-1-octanoic acid (OPC-8), and the downstream product, jasmonic acid (JA). The data presented is from studies on *Arabidopsis thaliana* mutants deficient in OPC-8:CoA ligase (OPCL1), the enzyme responsible for converting OPC-8 to OPC-8-CoA.

Data Presentation: OPC-8 and JA Levels in Wild-Type vs. *opcl1* Mutant

The following table summarizes the quantitative analysis of OPC-8 and JA in wild-type (Col-0) and *opcl1* mutant *Arabidopsis thaliana* plants. The data clearly demonstrates a metabolic bottleneck at the OPC-8 to OPC-8-CoA conversion step in the mutant, leading to an accumulation of the substrate (OPC-8) and a reduction in the downstream product (JA).

Plant Line	Compound	Concentration (nmol/g fresh weight)	Fold Change (mutant/wild-type)
Wild-Type (Col-0)	OPC-8	~0.5	-
opcl1 Mutant	OPC-8	~2.5	~5.0
Wild-Type (Col-0)	Jasmonic Acid (JA)	~2.0	-
opcl1 Mutant	Jasmonic Acid (JA)	~1.0	~0.5

Data is approximated from graphical representations in Kienow et al., 2008. The study shows that the opcl1 mutant exhibits OPC-8 accumulation and reduced levels of JA[1][2].

Experimental Protocols

The quantification of jasmonates and their precursors is a critical aspect of understanding the metabolic impact of genetic mutations. The following is a generalized protocol based on methodologies employed in the cited research for the analysis of these compounds.

1. Plant Material and Growth Conditions:

- Arabidopsis thaliana seeds (e.g., wild-type Col-0 and T-DNA insertion lines for the target gene) are surface-sterilized.
- Seeds are sown on a suitable growth medium (e.g., Murashige and Skoog medium with sucrose and agar).
- Plants are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

2. Sample Collection and Extraction:

- Leaf material is harvested from plants at a specific developmental stage (e.g., 4-week-old rosettes).
- Samples are immediately frozen in liquid nitrogen to quench metabolic activity and stored at -80°C.

- The frozen tissue is ground to a fine powder, and metabolites are extracted using a solvent system, typically an acidic methanol solution (e.g., 80% methanol with 0.1% formic acid).
- Internal standards (e.g., deuterated forms of JA and other precursors) are added at the beginning of the extraction for accurate quantification.

3. Solid-Phase Extraction (SPE) for Sample Cleanup:

- The crude extract is clarified by centrifugation.
- The supernatant is diluted and passed through a solid-phase extraction cartridge (e.g., C18) to remove interfering compounds.
- The analytes of interest are eluted with a suitable solvent (e.g., methanol or acetonitrile).

4. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS):

- The purified extracts are analyzed using a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer).
- Separation of compounds is achieved on a reverse-phase column (e.g., C18).
- The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring for a triple quadrupole) to detect and quantify the target molecules with high sensitivity and specificity.
- Concentrations are calculated by comparing the peak areas of the endogenous compounds to those of the internal standards.

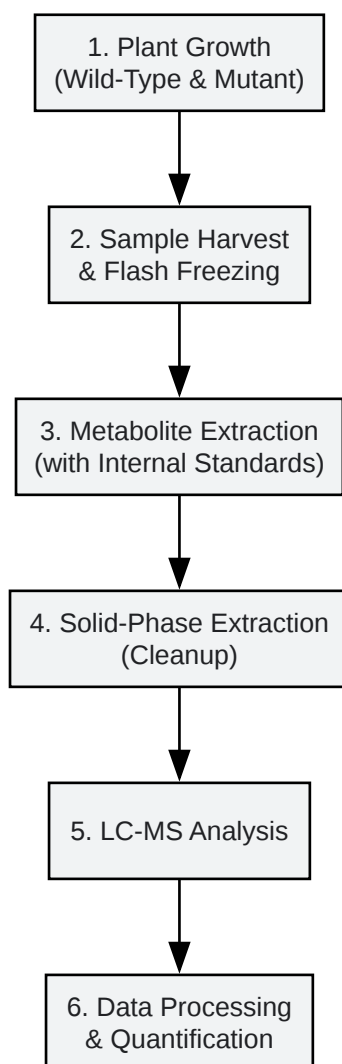
Mandatory Visualization

The following diagrams illustrate the jasmonic acid biosynthesis pathway and a typical experimental workflow for the analysis of plant metabolites.



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Caption: Jasmonic acid biosynthesis pathway, highlighting the mutated step.



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Caption: Experimental workflow for metabolite profiling.

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